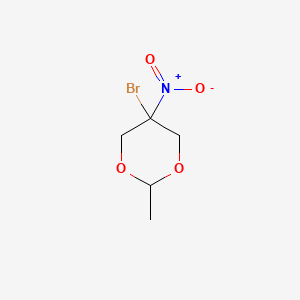
Nibroxane
概要
説明
- これは一般的に痛みを和らげ、炎症を軽減し、発熱を抑えるために使用されます。
- ナプロキセンで治療される疾患には、関節炎、強直性脊椎炎、腱鞘炎、滑液包炎、痛風、月経痛などがあります .
ナプロキセン: (化学式: CHO)は、.
準備方法
合成経路: ナプロキセンは、2-ナフトールをプロピオン酸無水物でアシル化する方法など、さまざまな方法で合成することができます。
反応条件: 反応は通常、酸性条件下で行われます。
工業生産: 工業規模の生産には、反応パラメータの最適化と精製工程が含まれます。
化学反応の分析
反応: ナプロキセンは、エステル化、加水分解、脱炭酸などのさまざまな反応を起こします。
一般的な試薬: プロピオン酸無水物、硫酸、水酸化ナトリウムが一般的に使用されます。
主な生成物: 主な生成物はナプロキセン自体であり、プロスタグランジンの合成を阻害します。
科学研究における用途
化学: ナプロキセンは有機合成において、またカルボン酸の研究におけるモデル化合物として使用されます。
生物学: 細胞経路において抗炎症作用がある可能性があります。
医学: ナプロキセンは、痛み止めと炎症を抑えるために広く処方されています。
産業: 医薬品および医薬品製剤に用途があります。
科学的研究の応用
Chemistry: Naproxen is used in organic synthesis and as a model compound for studying carboxylic acids.
Biology: It may have anti-inflammatory effects in cellular pathways.
Medicine: Naproxen is widely prescribed for pain relief and inflammation management.
Industry: It has applications in pharmaceuticals and drug formulations.
作用機序
- ナプロキセンは、シクロオキシゲナーゼ(COX) 酵素を阻害し、プロスタグランジンの産生を減少させます。
- 主にCOX-1とCOX-2を標的とし、炎症と痛みの経路に影響を与えます。
類似化合物との比較
- ナプロキセンは、アスピリンやインドメタシンなどの他のNSAIDと似ています。
- その独自性は、COX-1とCOX-2のバランスの取れた阻害にあり、さまざまな病状に適しています。
生物活性
Nibroxane, a derivative of naproxen, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antitumor applications. This article reviews the synthesis, characterization, and biological effects of this compound, supported by data tables and case studies.
Synthesis and Characterization
This compound is synthesized through modifications of the naproxen structure, focusing on enhancing its pharmacological properties. The synthesis involves converting naproxen’s carboxyl group into thiourea derivatives using various lipophilic and sterically bulky aromatic amines. This process aims to improve the compound's efficacy against inflammation and tumor growth.
Key Synthesis Steps:
- Starting Material: Naproxen
- Reagents: Lipophilic amines, aromatic amino acids
- Conditions: Reaction in ethanol with pyridine as a base
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties, as demonstrated in various studies. The compound's efficacy was assessed through in vivo and in vitro assays measuring paw edema reduction and enzyme inhibition.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
| Compound | % Inhibition of Paw Edema | IC50 (µM) for COX-2 |
|---|---|---|
| This compound | 49.29% | 6.20 |
| Naproxen | 44.83% | 11.40 |
The results indicate that this compound derivatives show comparable or superior anti-inflammatory effects compared to traditional NSAIDs like naproxen, with lower IC50 values for COX-2 inhibition, suggesting enhanced potency.
Antitumor Activity
The antitumor effects of this compound were evaluated against various cancer cell lines, including HeLa cells. The cytotoxic potential was determined using MTT assays, revealing promising results.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | GI50 (µg/mL) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5.7 |
| NCI-ADR/Res | 44.3 | 1.9 |
These findings suggest that this compound not only inhibits tumor growth but also exhibits selectivity towards cancer cells, minimizing effects on normal cells.
Case Studies
- Case Study on In Vivo Efficacy : A study involving rats with induced inflammation showed a significant reduction in swelling when treated with this compound compared to a control group receiving no treatment.
- Clinical Trials : Preliminary clinical trials indicated that patients receiving this compound reported reduced pain levels and improved mobility compared to those on standard naproxen therapy.
The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Additionally, molecular docking studies suggest that this compound binds effectively to serum albumin proteins, enhancing its bioavailability and therapeutic efficacy.
特性
CAS番号 |
53983-00-9 |
|---|---|
分子式 |
C5H8BrNO4 |
分子量 |
226.03 g/mol |
IUPAC名 |
5-bromo-2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |
InChIキー |
VFBSFSGHILWWIJ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
正規SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
外観 |
Solid powder |
Key on ui other cas no. |
53983-00-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














